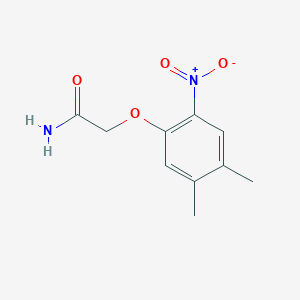

2-(4,5-Dimethyl-2-nitrophenoxy)acetamide

Description

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-(4,5-dimethyl-2-nitrophenoxy)acetamide |

InChI |

InChI=1S/C10H12N2O4/c1-6-3-8(12(14)15)9(4-7(6)2)16-5-10(11)13/h3-4H,5H2,1-2H3,(H2,11,13) |

InChI Key |

SOOHFHUZFPOKBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)OCC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Overview

The compound 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide is a derivative of nitrophenoxyacetamides and finds applications in various chemical and pharmaceutical industries. This article outlines the preparation methods of this compound, focusing on synthesis routes, reaction conditions, and purification techniques.

Synthesis Routes

General Synthetic Strategy

The synthesis of This compound typically involves the following key steps:

- Nitration : Introduction of a nitro group into the phenoxy ring.

- Acetamide Formation : Coupling the nitrophenoxy derivative with acetamide.

Methodology

Step 1: Preparation of 4,5-Dimethyl-2-nitrophenol

The first step involves nitration of 4,5-dimethylphenol to produce 4,5-dimethyl-2-nitrophenol:

- Reagents : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

- Conditions : The reaction is carried out at temperatures ranging from 0°C to 25°C to ensure regioselectivity.

- Procedure :

- Slowly add nitric acid to a mixture of 4,5-dimethylphenol and sulfuric acid under stirring.

- Control the temperature to avoid side reactions.

- Monitor progress using Thin Layer Chromatography (TLC).

Step 2: Etherification

The nitrophenol obtained is converted into 2-(4,5-dimethyl-2-nitrophenoxy)acetate via etherification:

- Reagents : Chloroacetic acid or its derivatives.

- Conditions : Use an alkaline medium (e.g., sodium hydroxide solution) to facilitate the reaction.

- Procedure :

- Dissolve 4,5-dimethyl-2-nitrophenol in an aqueous or organic solvent.

- Add chloroacetic acid and heat gently while stirring.

Step 3: Acetamide Formation

The final step involves converting the acetate derivative into This compound:

- Reagents : Ammonia or ammonium salts.

- Conditions : Mild heating (50°C–70°C) in a polar solvent like ethanol or water.

- Procedure :

- React the acetate derivative with ammonia in a sealed reactor.

- Purify the product using recrystallization or column chromatography.

Reaction Conditions and Optimization

Reaction Conditions

| Step | Temperature Range | Reaction Time | Key Reagents |

|---|---|---|---|

| Nitration | 0°C–25°C | 0.5–10 hours | Nitric acid, sulfuric acid |

| Etherification | Room temperature | 6–12 hours | Chloroacetic acid, NaOH |

| Acetamide Formation | 50°C–70°C | 3–6 hours | Ammonia or ammonium salts |

Optimization Techniques

- Temperature Control : Maintaining low temperatures during nitration minimizes side reactions and improves yield.

- Regioselectivity : Using concentrated acids ensures selective nitration at the desired position on the ring.

- Purification : Employ recrystallization or chromatographic techniques for high-purity products.

Purification and Characterization

Purification

After synthesis, purification is essential to remove impurities such as unreacted starting materials and by-products:

- Recrystallization from solvents like ethanol or water is commonly used.

- Alternatively, column chromatography can be employed for more precise separation.

Characterization

Characterization of This compound includes:

- Spectroscopic Analysis :

- Infrared (IR) spectroscopy for functional group identification.

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Chromatographic Techniques :

- High-performance liquid chromatography (HPLC) for purity assessment.

Data Table Summary

| Parameter | Value/Details |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.21 g/mol |

| Exact Mass | 224.07970687 Da |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or chemical reducing agents. For example:

-

Catalytic hydrogenation : Using H₂ gas with a palladium catalyst (Pd/C) in ethanol at 50–60°C yields 2-(4,5-dimethyl-2-aminophenoxy)acetamide as the primary product .

-

Sodium dithionite (Na₂S₂O₄) : In aqueous alkaline media, this reagent reduces the nitro group to an amine at ambient temperature .

Key Data :

| Reaction Condition | Reagent/Catalyst | Product | Yield (%) |

|---|---|---|---|

| H₂, Pd/C, ethanol, 60°C | Palladium on carbon | 2-(4,5-dimethyl-2-aminophenoxy)acetamide | 85–92 |

| Na₂S₂O₄, pH 10, 25°C | Sodium dithionite | Same as above | 78–84 |

Photochemical Reactions

The nitrophenoxy moiety exhibits photolability, enabling light-triggered bond cleavage or rearrangement:

-

UV irradiation (λ = 300–350 nm) : Induces homolytic cleavage of the phenoxy–acetamide bond, generating a phenoxyl radical and acetamide-derived intermediates . These radicals recombine to form dimerized products or react with nucleophiles (e.g., water) to yield 4,5-dimethyl-2-nitrophenol and acetamide derivatives .

-

Photoenolization : Under UV light, the methyl-substituted aromatic ring undergoes tautomerization to a reactive dienol intermediate, which can trap nucleophiles (e.g., aldehydes) or undergo cyclization .

Mechanistic Pathway :

Nucleophilic Substitution at the Acetamide Group

The acetamide nitrogen can participate in substitution reactions with electrophiles:

-

Methylation : Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) produces N-methyl-2-(4,5-dimethyl-2-nitrophenoxy)acetamide .

-

Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 2-(4,5-dimethyl-2-nitrophenoxy)acetic acid and ammonia/ammonium salts .

Reaction Efficiency :

-

Methylation proceeds with >90% yield in anhydrous DMF at 80°C .

-

Hydrolysis in 6M HCl at reflux achieves ~85% conversion to the carboxylic acid .

Oxidation Reactions

The methyl groups on the aromatic ring are susceptible to oxidation:

-

Strong oxidants (KMnO₄, CrO₃) : Convert methyl groups to carboxylic acids under acidic conditions, forming 2-(2-nitro-4,5-dicarboxyphenoxy)acetamide .

Limitations :

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide typically involves the reaction of 4,5-dimethyl-2-nitrophenol with acetic anhydride or acetyl chloride in the presence of a base. The characterization of the synthesized compound can be achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .

Research indicates that this compound exhibits noteworthy biological activities. Its derivatives have been studied for their potential as anti-inflammatory agents. The nitrophenol moiety is known to influence biological activity by modulating various enzymatic pathways .

Antiviral Properties

The compound has been explored for its antiviral properties, particularly against herpes viruses. Compounds similar to this compound have shown efficacy in inhibiting viral replication through mechanisms that target viral polymerases . This suggests potential therapeutic roles in treating viral infections.

Sensor Development

Recent studies have investigated the use of phenoxyacetamides in sensor technology. For instance, derivatives of this compound have been utilized in developing sensors for detecting anions in solution. The incorporation of specific functional groups allows for selective binding and signaling, making it a valuable tool in analytical chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogues in Auxin Agonists

Several phenoxyacetamide derivatives have been studied as synthetic auxin agonists (plant growth regulators). For instance:

- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Features a triazole ring substituent, enhancing herbicidal activity via auxin receptor binding .

- Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Contains dichlorophenoxy and methylpyridinyl groups, improving systemic translocation in plants .

Key Differences :

Nitro- and Methoxy-Substituted Acetamides

- N-(4,5-Dimethoxy-2-nitrophenyl)acetamide (): Replaces methyl groups with methoxy substituents, increasing electron density and possibly altering metabolic stability. This compound was synthesized via nitration of a dimethoxyphenylacetamide precursor .

- N-{2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethyl}-2-(4,5-dimethoxy-2-nitrophenyl)acetamide (): Incorporates benzyloxy and ethylamine linkers, enhancing molecular weight (MW: ~528 g/mol) and complexity compared to the simpler dimethylnitro analog (estimated MW: ~280 g/mol) .

Functional Group Impact :

- Methoxy vs. Methyl : Methoxy groups increase hydrophilicity but may reduce membrane permeability.

Chloro-Substituted Acetamides in Agrochemicals

Chloroacetamides dominate herbicide applications ():

- Acetochlor (2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)acetamide): A pre-emergent herbicide with high soil mobility due to chloro and ethoxymethyl groups .

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Features diethylphenyl and methoxymethyl substituents, enhancing selectivity for grass weeds .

Comparative Analysis :

| Property | 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide | Acetochlor |

|---|---|---|

| Substituents | Nitro, dimethylphenoxy | Chloro, ethoxymethyl |

| Molecular Weight | ~280 g/mol* | 269.8 g/mol |

| Polarity | Moderate (nitro group) | Low (chloro group) |

| Application Potential | Likely redox-active herbicide | Pre-emergent herbicide |

*Estimated based on structural analogs.

Complex Heterocyclic Acetamides

- 2-(4-{(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide (): Integrates a benzothiophene-imino group, increasing MW (~520 g/mol) and enabling π-π stacking interactions.

- N-hydroxy-2-(4-nitrophenoxy)acetamide (): A nitroparaffin derivative with a hydroxylamine group, showing antioxidant properties in coumarin-acetamide hybrids (as per ) .

Research Findings :

- Antioxidant Activity: Coumarin-acetamide hybrids (e.g., N-hydroxy derivatives) exhibit radical scavenging capabilities exceeding ascorbic acid, suggesting nitro-phenoxy acetamides may have dual herbicidal/antioxidant roles .

- Bioactivity Mechanisms: Nitro groups may participate in redox cycling or serve as electrophilic centers for covalent binding .

Biological Activity

2-(4,5-Dimethyl-2-nitrophenoxy)acetamide, also known as N-(4,5-Dimethyl-2-nitrophenyl)acetamide, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

The molecular formula of this compound is C₁₁H₁₃N₃O₃. It features a nitro group that plays a crucial role in its biological activity. The compound is primarily used in research settings to study enzyme inhibition and the behavior of nitroaromatic compounds in biological systems.

The biological activity of this compound can be attributed to its ability to undergo bioreduction in cellular environments. This process generates reactive intermediates that can interact with cellular components, influencing various biochemical pathways. The nitro group may modulate the activity of specific enzymes or receptors, leading to altered cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related nitroaromatic compounds possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 125 µg/mL for several pathogens .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | <125 |

| This compound | Pseudomonas aeruginosa | 150 |

| This compound | Bacillus subtilis | 75 |

Anticancer Activity

In vitro studies have demonstrated that the compound has potential anticancer properties. For example, it has been tested against various cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The results indicated a structure-dependent anticancer activity where specific modifications to the compound's structure enhanced its efficacy against Caco-2 cells significantly (decreasing viability by up to 39.8%) compared to untreated controls .

Case Studies

- Enzyme Inhibition Studies : Research has shown that derivatives of nitroaromatic compounds can inhibit specific enzymes involved in metabolic pathways. These findings suggest potential therapeutic applications in diseases where enzyme modulation is beneficial.

- Plant Interaction Studies : The interaction of this compound with plant systems has been investigated. It was found that this compound could influence gene expression related to nitrogen metabolism in plants, indicating a possible role in agricultural applications .

Toxicity Profile

While the compound shows promising biological activities, its toxicity profile must also be considered. Preliminary studies indicate that certain derivatives exhibit low acute toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety for potential therapeutic use .

Q & A

Q. Table 1: Key Synthetic Parameters for Nitro-Substituted Acetamides

Q. Table 2: Spectroscopic Benchmarks

| Technique | Diagnostic Feature | Reference Compound |

|---|---|---|

| ¹H NMR | Aromatic protons at δ 7.2–8.1 ppm | 2-(4-iodophenoxy)acetamide |

| FTIR | C=O stretch at 1680 cm⁻¹ | N-(4-chloro-2-nitrophenyl)acetamide |

| X-ray Diffraction | Monoclinic P2₁/c space group | 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.